BenchChemオンラインストアへようこそ!

2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Lipophilicity CNS Drug Design Physicochemical Property Optimization

2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1698773-78-2) is a heterocyclic compound belonging to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold class, characterized by a fused, partially saturated pyrazole-pyrimidine bicyclic core. This scaffold has been broadly validated as a privileged structure in medicinal chemistry, with demonstrated utility in kinase inhibition, GPCR modulation, and anti-infective programs.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13078013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCCCCC1=NN2C(CCNC2=C1)C
InChIInChI=1S/C11H19N3/c1-3-4-5-10-8-11-12-7-6-9(2)14(11)13-10/h8-9,12H,3-7H2,1-2H3
InChIKeyGNWDJEPBOYKHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Tetrahydropyrazolo[1,5-a]pyrimidine Intermediate for CNS-Optimized Library Design


2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1698773-78-2) is a heterocyclic compound belonging to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold class, characterized by a fused, partially saturated pyrazole-pyrimidine bicyclic core . This scaffold has been broadly validated as a privileged structure in medicinal chemistry, with demonstrated utility in kinase inhibition, GPCR modulation, and anti-infective programs [1]. The compound bears specific substitution at the C2 (n-butyl) and C7 (methyl) positions on the THPP framework, which remain structurally unexplored in the public literature, positioning it as a novel entry for lead identification campaigns requiring systematic exploration of 2-alkyl chain length on pharmacokinetic and target engagement parameters.

Why 2-Alkyl-7-methyl-THPP Analogs Are Not Interchangeable: Physicochemical and SAR Differentiation of 2-Butyl-7-methyl-THPP


Generic substitution within the 2-alkyl-7-methyl-tetrahydropyrazolo[1,5-a]pyrimidine series is a high-risk procurement strategy because lipophilicity (LogP), molecular weight, and hydrogen-bond donor count—all key determinants of CNS multiparameter optimization (MPO) scores and membrane permeability—are exquisitely sensitive to the length and branching of the 2-alkyl chain [1]. Even incremental changes, e.g., from ethyl (C2) to butyl (C4), shift computed XLogP3 from 1.8 to a projected ~2.8, exceeding a critical 1.0 log unit jump, which can profoundly alter blood-brain barrier penetration, plasma protein binding, and CYP metabolic stability [2]. Substituting the n-butyl group for isobutyl (e.g., CAS 1696575-13-9) introduces chain branching that alters molecular shape and rotatable bond count while maintaining the identical molecular formula (C11H19N3, MW 193.29), creating confounding factors in SAR interpretation if purity or identity is not independently verified . These quantitative physicochemical differences, detailed below, preclude simple interchange and demand compound-specific procurement for reproducible structure-activity studies.

Quantitative Differentiation of 2-Butyl-7-methyl-THPP vs. Closest In-Class Analogs: Lipophilicity, Molecular Properties, and CNS Drug-Likeness Scores


Computed Lipophilicity (XLogP3) Differentiation: 2-Butyl vs. 2-Ethyl Analogs

The n-butyl chain at C2 produces a substantially higher computed lipophilicity relative to the 2-ethyl analog. The 2-ethyl-7-methyl-THPP reference compound has a computed XLogP3 of 1.8 [1]; by applying a methylene increment of ~0.5 log units per CH2 unit, the 2-butyl analog is projected to reach XLogP3 ≈ 2.8, a ~1.0 log unit increase. This quantitative shift positions the compound in a more CNS-favorable lipophilicity range (typically XLogP 2–4 for oral CNS drugs), balancing passive permeability against solubility.

Lipophilicity CNS Drug Design Physicochemical Property Optimization

Molecular Weight and Heavy Atom Count vs. 2-Ethyl and 2-Methyl Analogs

2-Butyl-7-methyl-THPP (MW 193.29, 14 heavy atoms) offers a deliberate molecular weight increment over the 2-ethyl (MW 165.24, 12 heavy atoms) [1] and 2-methyl (projected MW ~151.21, 11 heavy atoms) analogs. This positions it at the upper boundary of fragment-like space (MW ≤ 300) but well within lead-like criteria, providing additional van der Waals contacts for target binding without 'molecular obesity' penalties.

Molecular Weight Optimization Fragment-Based Drug Discovery Lead-Likeness

Hydrogen Bond Donor (HBD) Count and CNS MPO Desirability vs. 2-Aryl and 2-Heteroaryl Analogs

The target compound possesses exactly one hydrogen bond donor (the secondary amine in the tetrahydropyrimidine ring), consistent with the 2-ethyl analog (HBD = 1) [1]. This is a critical advantage over many widely studied pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffolds bearing 2-aryl or 2-heteroaryl substituents, which commonly introduce zero HBDs but dramatically increase molecular weight (typically ≥ 350—450 g/mol) and topological polar surface area (TPSA ≥ 60 Ų), pushing compounds outside preferred CNS chemical space [2]. Maintaining a single HBD while TPSA remains ≤ 30 Ų preserves CNS MPO desirability.

CNS MPO Score Hydrogen Bond Donor Count Blood-Brain Barrier Permeability

Rotatable Bond Count and Molecular Flexibility vs. 2-Isobutyl Isomer

The n-butyl chain at C2 introduces 3 rotatable bonds (RB = 3) in a linear arrangement, compared to the constitutional isomer 7-methyl-2-(2-methylpropyl)-THPP (CAS 1696575-13-9, same MF C11H19N3, same MW 193.29) which, due to chain branching, possesses a different conformational ensemble despite the identical atom count. The linear n-butyl chain maximizes conformational sampling and accessible binding conformations compared to the branched isobutyl isomer, a parameter that has been shown to influence binding kinetics and residence time in fragment-based inhibitor design [1].

Molecular Flexibility Isomer Differentiation Ligand Efficiency

Key Application Scenarios for 2-Butyl-7-methyl-THPP Based on Quantitative Differentiation Evidence


CNS Kinase Inhibitor Hit Identification: Exploiting Optimized Lipophilicity (XLogP3 ≈ 2.8) for Brain Penetration

The projected XLogP3 of ~2.8 places this compound firmly within the lipophilicity sweet spot (2–4) for passive CNS penetration [1]. Medicinal chemistry teams targeting CNS kinases (e.g., CK2, GSK-3β, CDK5) can use this scaffold as a low-MW (193.29), high-ligand-efficiency starting point, with the n-butyl chain providing critical hydrophobic contacts while maintaining a single HBD and low TPSA (~29.8 Ų)—both predictors of CNS permeability from the CNS MPO scoring paradigm [2]. This compound enables systematic 2-alkyl chain SAR exploration, where the butyl group represents the balance point between sufficient lipophilicity for brain exposure and acceptable metabolic stability before clearance liabilities emerge with longer chains (pentyl, hexyl).

Fragment-Based Drug Discovery (FBDD): A Butyl-Appended Fragment for Hydrophobic Pocket Interrogation

With MW 193.29 and 14 heavy atoms, the compound resides at the upper fragment/early lead boundary, making it an ideal size for fragment growth campaigns [1]. The linear n-butyl group provides a directional hydrophobic probe with three rotatable bonds, enabling efficient sampling of lipophilic sub-pockets in target proteins. In contrast to the 2-ethyl analog (MW 165.24, projected XLogP3 1.8), the butyl fragment offers ~42 g/mol additional mass and significantly improved lipophilicity for engaging deeper hydrophobic clefts, a common requirement in kinase ATP-site fragments where the ribose pocket or selectivity pockets demand alkyl chain occupancy [2]. The compound's single HBD (secondary amine) can be exploited as a hinge-binding motif or derivatization handle.

Rapid Analog Synthesis via C3 Electrophilic Functionalization: Leveraging the Electron-Rich Pyrazole Ring

As a 4,5,6,7-tetrahydro derivative, the pyrazole ring retains aromatic character and is amenable to regioselective C3 electrophilic substitution (e.g., bromination, formylation, nitration) [1] [2]. This enables rapid diversification of the scaffold without altering the core THPP framework, allowing parallel synthesis of compound libraries with varied C3 substituents while preserving the favorable C2-butyl/C7-methyl substitution pattern. The 2-butyl/7-methyl combination provides a fixed, well-characterized lipophilic baseline against which the impact of C3 modifications on potency, selectivity, and ADME can be systematically deconvoluted.

Physicochemical Benchmarking in CNS Lead Optimization: n-Butyl as the Reference Alkyl Chain

In multiparameter lead optimization programs, the 2-butyl-7-methyl-THPP serves as a defined physicochemical reference point. Its computed properties (MW 193.29, projected XLogP3 ≈ 2.8, HBD = 1, TPSA ≈ 29.8 Ų, RB = 3) can be used to establish baseline permeability, solubility, and metabolic stability within a congeneric series [1] [2]. Substitution of the n-butyl group with polar or branched alkyl chains can then be quantitatively benchmarked against this reference, enabling rational, data-driven decisions about which structural modifications improve or degrade the overall drug-likeness profile without confounding by variable core structures.

Quote Request

Request a Quote for 2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.